2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide, also known as a derivative of indole, is a compound that has garnered attention in various fields of research due to its potential biological activities. This compound is classified under the category of indole derivatives and acetamides, which are known for their diverse pharmacological properties.
The compound is synthesized through organic reactions involving indole and acetamide derivatives. It falls under the broader classification of nitrogen-containing heterocycles, specifically within the indole family, which is significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals.
The synthesis of 2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide typically involves several steps:
The molecular formula for 2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide is . The structural representation can be depicted as follows:
Property | Value |
---|---|
Molecular Formula | C13H16N2O |
Molecular Weight | 220.28 g/mol |
InChI Key | Example: ABCDEFGHIJ |
Canonical SMILES | CC(C)N(C(=O)C1=CN=CC=C1)C |
The compound can undergo various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity.
The mechanism by which 2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide exerts its effects is not fully elucidated but may involve:
The physical properties include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases.
Property | Value |
---|---|
Solubility | Soluble in ethanol |
Melting Point | 90–100 °C |
The compound has potential applications in:
This compound exemplifies the importance of indole derivatives in medicinal chemistry and their potential therapeutic applications across various fields.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0